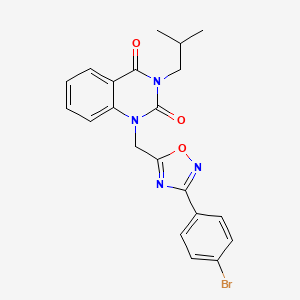

![molecular formula C16H17N3O5S2 B2897111 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide CAS No. 1206989-04-9](/img/structure/B2897111.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

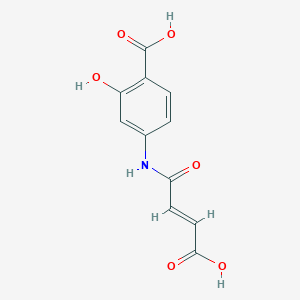

The compound “N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a furan ring, and a sulfamoyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a furan ring, and a sulfamoyl group. The benzothiazole and furan rings are aromatic, which could contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the sulfamoyl group could participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and furan rings could contribute to the compound’s aromaticity and stability .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuran carboxamides, have been synthesized and are used as initiators to prepare a variety of new heterocyclic compounds. These compounds exhibit significant anti-inflammatory and analgesic activities, and show strong inhibition of cyclooxygenase-2 (COX-2) selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chelating Properties in Metal Complexes

Studies on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been conducted. The ligand synthesized was characterized by elemental and spectral studies, and the chelates were evaluated for antifungal activity against different fungal strains (Varde & Acharya, 2017).

Analytical and Spectral Study of Organic Ligands

The synthesis, characterization, and chelating properties of furan ring-containing organic ligands have been investigated. These ligands and their metal complexes were tested for antibacterial activities against both gram-positive and gram-negative bacteria (Patel, 2020).

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines has shown their efficacy as molluscicides. These compounds were tested for activity against the intermediate host of schistosomiasis, B. alexandrina snails, indicating their potential in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents. These compounds demonstrated strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Leukotriene Inhibition and Anticancer Activity

Certain benzo[b]furan derivatives have been synthesized and evaluated for their leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines. These compounds showed potential as treatments for conditions involving leukotriene-mediated inflammation and cancer (Kuramoto et al., 2008).

Synthesis of Thiopeptide Antibiotics

The total synthesis of the thiopeptide antibiotic amythiamicin D has been achieved. This research contributes to the development of antibiotics with activity against MRSA and malaria (Hughes et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c1-4-23-10-5-6-11-13(7-10)25-16(18-11)19-15(20)12-8-14(9(2)24-12)26(21,22)17-3/h5-8,17H,4H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGIZZJXGKJFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(O3)C)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)

![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)

![N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)

![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2897045.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2897051.png)